N-[(5Z)-3-methyl-5H-indeno[1,2-b]pyridin-5-ylidene]aniline
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Overview
Description
(5Z)-3-METHYL-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes an indeno[1,2-b]pyridine core, which is a fused bicyclic system, and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-METHYL-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate indanone derivative with a pyridine derivative under acidic or basic conditions to form the indeno[1,2-b]pyridine core. The imine group is then introduced through a reaction with aniline or a substituted aniline in the presence of a dehydrating agent such as phosphorus oxychloride or acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-METHYL-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction will produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound’s unique structure may make it useful in the development of new materials, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of (5Z)-3-METHYL-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE would depend on its specific interactions with biological targets. Generally, compounds with imine groups can act as ligands, binding to metal ions or proteins and modulating their activity. The indeno[1,2-b]pyridine core may interact with nucleic acids or enzymes, potentially inhibiting or activating specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, which can significantly alter their chemical and biological properties.
Imine-containing compounds: These compounds have similar functional groups and can undergo similar types of reactions.
Uniqueness
The uniqueness of (5Z)-3-METHYL-N-PHENYL-5H-INDENO[1,2-B]PYRIDIN-5-IMINE lies in its specific combination of an indeno[1,2-b]pyridine core and an imine group, which may confer unique chemical reactivity and biological activity compared to other compounds in its class.
Properties
Molecular Formula |
C19H14N2 |
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Molecular Weight |
270.3 g/mol |
IUPAC Name |
3-methyl-N-phenylindeno[1,2-b]pyridin-5-imine |
InChI |
InChI=1S/C19H14N2/c1-13-11-17-18(20-12-13)15-9-5-6-10-16(15)19(17)21-14-7-3-2-4-8-14/h2-12H,1H3 |
InChI Key |
RORZABFZVGMNEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C2=NC4=CC=CC=C4)N=C1 |
Origin of Product |
United States |
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